Ethyl [2-(dimethylamino)ethoxy]acetate
Description
Ethyl [2-(dimethylamino)ethoxy]acetate (CAS 62004-98-2) is an organic compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. Its structure consists of an ethyl ester group linked via an ethoxy chain to a dimethylamino moiety (CH₃COOCH₂CH₂OCH₂CH₂N(CH₃)₂) . This compound is notable for its dual functional groups—a polar dimethylamino group and an ester—which enhance solubility in both aqueous and organic phases, making it a versatile intermediate in pharmaceutical and chemical synthesis.
Properties
CAS No. |
62004-98-2 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl 2-[2-(dimethylamino)ethoxy]acetate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(10)7-11-6-5-9(2)3/h4-7H2,1-3H3 |
InChI Key |
FPTUKFTYIILUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [2-(dimethylamino)ethoxy]acetate can be synthesized through the reaction of ethyl chloroacetate with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products
Hydrolysis: Ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl [2-(dimethylamino)ethoxy]acetate involves its interaction with molecular targets through its functional groups. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)
- Structure : (CH₃)₂NCH₂CH₂OCOCH₃.
- Molecular Weight : 131.18 g/mol .
- Key Differences: Lacks the ethoxy spacer between the ester and dimethylamino groups, resulting in a shorter chain. Higher volatility due to lower molecular weight.
- Applications : Used as a reactive intermediate in polymer chemistry and drug delivery systems. Safety data indicate moderate toxicity (RTECS AH2100000) .
Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)
- Structure : C₆H₅CH(COOEt)N(C₂H₅)₂.
- Molecular Weight : 235.32 g/mol .
- Key Differences: Incorporates a phenyl group and diethylamino substituent, enhancing lipophilicity. The phenyl group enables π-π interactions in drug-receptor binding.
- Applications: Potential use in chiral synthesis and as a building block for bioactive molecules .
2-Ethoxyethyl Acetate (CAS 111-15-9)
- Structure : CH₃COOCH₂CH₂OCH₂CH₃.
- Molecular Weight : 132.16 g/mol .
- Key Differences: Replaces the dimethylamino group with a non-polar ethoxy chain. Lacks nitrogen-based reactivity, limiting its use in drug synthesis.
- Applications : Primarily an industrial solvent due to its low toxicity and high stability .
Ethyl 5-Acetamido-6-(2-(dimethylamino)ethoxy)benzo[b]selenophene-2-carboxylate
- Structure: A benzo[b]selenophene core with acetamido and dimethylaminoethoxy substituents.
- Molecular Weight : ~360 g/mol (estimated) .
- Key Differences: The selenophene ring confers unique electronic properties and redox activity.
- Applications : Investigated as a photodynamic therapy agent due to selenium’s photochemical activity .
Structural and Functional Analysis
Table 1: Comparative Properties of Ethyl [2-(Dimethylamino)ethoxy]acetate and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | C₈H₁₅NO₄ | 189.21 | Ester, dimethylamino, ethoxy | Pharmaceutical intermediate |
| 2-(Dimethylamino)ethyl acetate | C₆H₁₃NO₂ | 131.18 | Ester, dimethylamino | Polymer chemistry |
| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | 132.16 | Ester, ethoxy | Industrial solvent |
| Ethyl 2-(diethylamino)-2-phenylacetate | C₁₄H₂₁NO₂ | 235.32 | Ester, diethylamino, phenyl | Chiral synthesis |
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